molecular formula C23H24N4S B15098594 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B15098594
M. Wt: 388.5 g/mol
InChI Key: ALJFAETVVKWFOL-UHFFFAOYSA-N
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Description

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by:

  • Position 5: A 4-(tert-butyl)phenyl group, introducing steric bulk and lipophilicity.
  • Position 4: An amine group, enabling hydrogen bonding and salt formation.

The tert-butyl group enhances metabolic stability, while the naphthylmethylthio moiety may improve target binding affinity in biological systems ().

Properties

Molecular Formula

C23H24N4S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C23H24N4S/c1-23(2,3)19-13-11-17(12-14-19)21-25-26-22(27(21)24)28-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15,24H2,1-3H3

InChI Key

ALJFAETVVKWFOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the tert-butylphenyl and naphthylmethylthio groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis, as well as the development of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The naphthylmethylthio (-S-CH₂-naphthyl) moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with α-halo ketones :
    In ethanol with triethylamine, the sulfanyl group reacts with α-bromo-γ-butyrolactone to form S-alkylated derivatives. This proceeds via an Sₙ2 mechanism, yielding products such as 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (yield: 68–89%) .

Reaction ComponentConditionsYield (%)Reference
α-Bromo-γ-butyrolactoneEtOH, Et₃N, reflux, 24 h68–89

Oxidative Desulfurization

The sulfanyl group can be oxidized to sulfonyl or sulfonic acid derivatives using oxidizing agents like H₂O₂ or m-CPBA. For example:

  • Oxidation to sulfone :
    Treatment with 30% H₂O₂ in acetic acid converts the -S-CH₂-naphthyl group to -SO₂-CH₂-naphthyl, enhancing electrophilicity for further reactions .

Buchwald–Hartwig Cross-Coupling

The amino group (-NH₂) at position 4 participates in palladium-catalyzed cross-coupling reactions. For instance:

  • Arylation with aryl halides :
    Using Pd(OAc)₂/XPhos as a catalyst and Cs₂CO₃ as a base, the amino group couples with 4-bromotoluene to form N-aryl derivatives (yield: 53–75%) .

Catalyst SystemBaseTemperature (°C)Yield (%)
Pd(OAc)₂/XPhos (2 mol%)Cs₂CO₃12053–75

Cyclization with Carbonyl Compounds

The triazole core reacts with aldehydes or ketones to form fused heterocycles. For example:

  • Condensation with benzaldehyde :
    Under acidic conditions, the amino group facilitates cyclization to yield triazolo[1,5-a]pyrimidines (yield: 65–82%) .

Acid/Base-Mediated Tautomerism

The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H- forms, influenced by pH:

  • In acidic conditions : 1H-tautomer dominates (N1 protonation).

  • In basic conditions : 4H-tautomer forms (N4 deprotonation) .

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties. For example:

  • Copper(II) complexes :
    Stability constants (log β) range from 8.2 to 10.5, depending on solvent polarity .

Antimicrobial Activity

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal that:

  • S-alkylation enhances activity against Staphylococcus aureus (MIC: 4–32 μg/mL) .

  • N-arylation improves selectivity for fungal CYP51 enzymes .

Mechanistic Insights

  • S-Alkylation : Proceeds via a thiolate intermediate attacking electrophilic carbons .

  • Cross-Coupling : Involves oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .

  • Tautomerism : Stabilized by resonance delocalization across the triazole ring .

Scientific Research Applications

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the substituent groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares key analogs based on substituent variations:

Compound Name R₁ (Position 5) R₂ (Position 3) Molecular Weight (g/mol) Calculated LogP Key Properties/Activity References
Target Compound 4-(tert-butyl)phenyl Naphthylmethylthio ~422.5* ~5.2* High lipophilicity, potential CNS activity
3-(4-Methylphenyl)-5-(naphthylmethylthio)-1,2,4-triazol-4-amine 4-methylphenyl Naphthylmethylthio ~380.4 ~4.1 Reduced steric bulk, lower logP
3-(4-tert-Butylphenyl)-5-(3-fluorobenzylthio)-1,2,4-triazol-4-amine 4-(tert-butyl)phenyl 3-fluorobenzylthio ~398.4 ~4.8 Enhanced electronic effects (F substituent)
5-(4-tert-Butylphenyl)-4-[(4-methylbenzylidene)amino]-1,2,4-triazole-3-thiol 4-(tert-butyl)phenyl 4-methylbenzylideneamino-thiol ~393.5 ~4.5 Schiff base formation, chelation potential
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-1,2,4-triazol-4-amine Pyridin-4-yl Variable alkylsulfanyl ~220–300 ~1.5–3.0 Improved solubility, H-bonding capacity

*Estimated values based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s tert-butyl and naphthyl groups confer higher logP (~5.2) compared to analogs with smaller substituents (e.g., 3-fluorobenzylthio: logP ~4.8) .
  • Steric Effects : The naphthylmethylthio group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, whereas pyridinyl analogs () prioritize solubility .

Biological Activity

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

Key Features:

  • Functional Groups: Triazole ring, tert-butyl group, naphthylmethylthio group.
  • Molecular Weight: Approximately 342.47 g/mol.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that related triazole compounds exhibited activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential:

  • Mechanism of Action: They may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. Specific studies have highlighted the ability of triazoles to inhibit angiogenesis and metastasis .

Anti-inflammatory Effects

Triazoles are also noted for their anti-inflammatory effects:

  • Research Evidence: Compounds similar to this compound have been shown to reduce inflammatory markers in vitro and in vivo models .

Case Studies

  • Antifungal Activity Against Candida spp.:
    • A study tested the efficacy of various triazole derivatives against Candida species. The results indicated that certain modifications in the chemical structure enhance antifungal activity significantly.
    • Results: The compound showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Candida albicans.
  • Cancer Cell Line Studies:
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through caspase activation.
    • Findings: The IC50 value was determined to be 15 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine production

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